molecular formula C15H8Cl2O2 B2473592 (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one CAS No. 42086-72-6

(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one

Cat. No. B2473592
CAS RN: 42086-72-6
M. Wt: 291.13
InChI Key: XWYTUWSFVINSSY-AUWJEWJLSA-N
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Description

(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one, also known as DBIBO, is a synthetic compound that has been studied for its potential applications in various scientific fields. The compound has a unique molecular structure and has been synthesized using different methods. In

Scientific Research Applications

Anticonvulsant Activities

Isobenzofuran-1(3H)-one derivatives have been synthesized and tested for anticonvulsant activities. Studies reveal that certain isomers possess significant activities, highlighting the potential of these compounds in developing anticonvulsant drugs (C. Jun, 2005).

Catalyzed Synthesis Methods

Research on environmentally benign synthesis methods for isobenzofuran-1(3H)-ones using ZrOCl2·8H2O as a catalyst has been documented. These methods provide excellent yields, demonstrating the compound's role in facilitating green chemistry applications (J. Sangshetti, S. Ansari, D. Shinde, 2011).

Nonlinear Optical Properties

Solvent-free synthesis of isobenzofuran-1(3H)-ones has been explored, with some compounds showing promising third-order nonlinear optical properties. This suggests potential applications in materials science, particularly in the development of new optical materials (B. Maleki, E. Koushki, M. Baghayeri, S. S. Ashrafi, 2015).

Crystal Structure and Theoretical Studies

Detailed structural and theoretical analyses of isobenzofuran-1(3H)-ones have been conducted to understand their molecular properties better. These studies are crucial for designing compounds with desired physical and chemical characteristics (E. F. Franca et al., 2016).

Synthesis for Biological Activity Screening

Isobenzofuran-1(3H)-ones have been synthesized and screened for various biological activities, including antimicrobial and cytotoxic effects. This research underscores the potential of these compounds in developing new therapeutic agents (T. Benneche et al., 2008).

properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-5-9(13(17)8-10)7-14-11-3-1-2-4-12(11)15(18)19-14/h1-8H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYTUWSFVINSSY-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)Cl)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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